

# An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-nitrobenzene

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## Compound of Interest

Compound Name: 5-Fluoro-2-nitroanisole

Cat. No.: B157042

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This technical guide provides a comprehensive overview of 4-fluoro-2-methoxy-1-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications, with a focus on its role in the synthesis of targeted cancer therapies.

## Introduction and IUPAC Nomenclature

The compound commonly known as **5-Fluoro-2-nitroanisole** is systematically named 4-fluoro-2-methoxy-1-nitrobenzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a halogenated aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[2] This unique combination of functional groups imparts specific reactivity, making it a valuable building block in organic synthesis.

Synonyms: **5-Fluoro-2-nitroanisole**, 2-Nitro-5-fluoroanisole, 5-Fluoro-2-nitrophenyl methyl ether, Benzene, 4-fluoro-2-methoxy-1-nitro-.[1]

## Physicochemical and Spectroscopic Data

4-Fluoro-2-methoxy-1-nitrobenzene is a pale yellow to light brown crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table

below.

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-1-nitrobenzene

Property	Value	Reference(s)
IUPAC Name	4-fluoro-2-methoxy-1-nitrobenzene	[1]
CAS Number	448-19-1	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> FNO <sub>3</sub>	[1][3]
Molecular Weight	171.13 g/mol	[1]
Appearance	White to pale yellow powder/solid	[4]
Melting Point	49-51 °C	
Boiling Point	272 °C at 760 mmHg	
Solubility	Sparingly soluble in water. Slightly soluble in Chloroform and Methanol.	[5]
Purity	Typically ≥97%	

Table 2: Spectroscopic Data Summary

Technique	Data
$^1\text{H}$ -NMR	Specific chemical shift data is not readily available in the public domain and should be referenced from the Certificate of Analysis provided by the supplier. Expected signals would correspond to the aromatic protons and the methoxy group protons.
$^{13}\text{C}$ -NMR	Specific chemical shift data is not readily available in the public domain and should be referenced from the Certificate of Analysis provided by the supplier.
IR Spectroscopy	Characteristic peaks are expected for C-F, C-O, $\text{NO}_2$ , and aromatic C-H bonds. Specific peak locations should be confirmed with a sample-specific spectrum.
Mass Spectrometry	The expected molecular ion peak ( $\text{M}^+$ ) would be at $m/z$ 171.0332, corresponding to the monoisotopic mass. <a href="#">[1]</a>

## Experimental Protocols

### Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

A common synthetic route to 4-fluoro-2-methoxy-1-nitrobenzene involves the methylation of 5-fluoro-2-nitrophenol.

Protocol: Methylation of 5-Fluoro-2-nitrophenol[\[6\]](#)

- Materials:
  - 5-fluoro-2-nitrophenol (500 g, 3.20 mol)
  - N,N-dimethylformamide (DMF) (2500 g)
  - Anhydrous potassium carbonate (483 g, 3.50 mol)

- Dimethyl sulfate (424 g, 3.36 mol)
- Procedure:
  - In a 5L four-necked flask, combine N,N-dimethylformamide (DMF), 5-fluoro-2-nitrophenol, and anhydrous potassium carbonate.
  - Heat the mixture to 60 °C.
  - Slowly add dimethyl sulfate dropwise over a period of 2-3 hours.
  - After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.
  - Monitor the reaction progress by gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.
  - Cool the reaction mixture to 50 °C, at which point monomethyl potassium sulfate will precipitate.
  - Filter the mixture and subject the filtrate to decompression distillation to recover the DMF. The resulting product is 2-nitro-5-fluoroanisole as a yellow oily liquid.
- Yield and Purity:
  - Yield: 94.1%
  - Purity (by GC): 99.5%

## Purification

The crude product can be purified by standard laboratory techniques.

Protocol: General Recrystallization Procedure

- Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).

- If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated at reflux for a short period.
- Hot filter the solution to remove the charcoal or any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further, cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

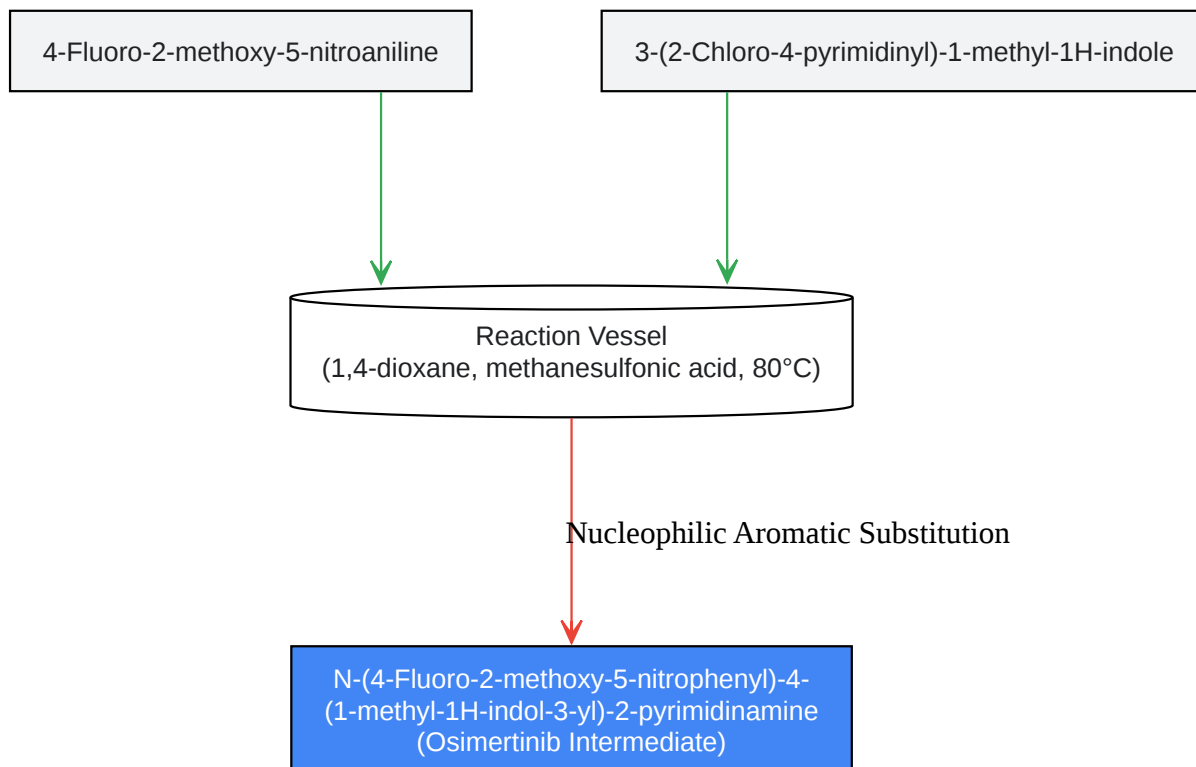
## Applications in Drug Discovery and Development

4-Fluoro-2-methoxy-1-nitrobenzene is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).<sup>[7]</sup> Its functional groups allow for further chemical modifications to build more complex molecules.

## Synthesis of Osimertinib Precursor

A prominent application of this compound is in the synthesis of Osimertinib (AZD-9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. 4-Fluoro-2-methoxy-1-nitrobenzene is first converted to 4-fluoro-2-methoxy-5-nitroaniline, which then serves as a key building block.

The following diagram illustrates a key step in the synthesis of an Osimertinib intermediate starting from 4-fluoro-2-methoxy-5-nitroaniline.



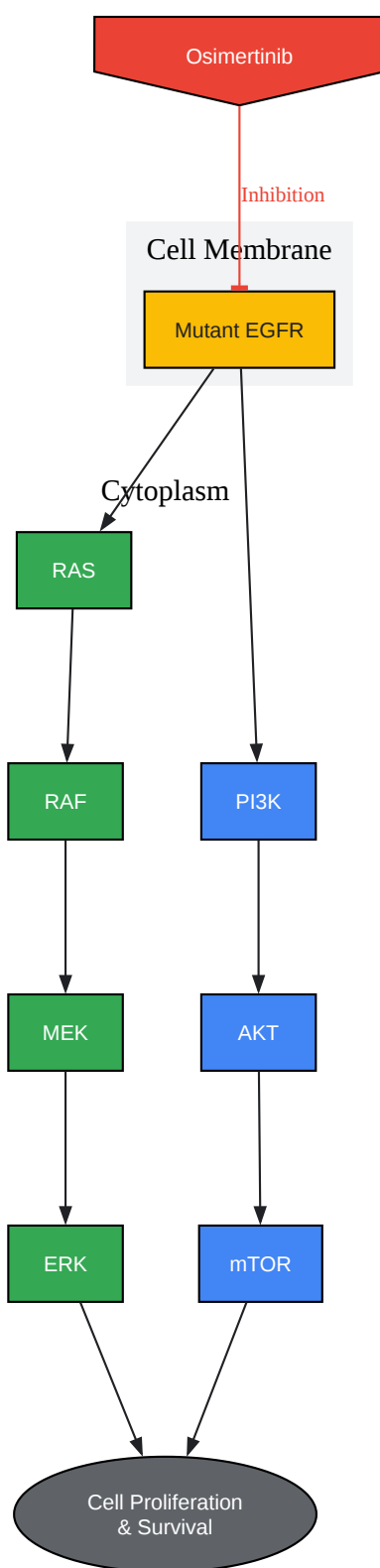
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Synthetic workflow for an Osimertinib intermediate.

## Role in Targeting the EGFR Signaling Pathway

Osimertinib, synthesized using a derivative of 4-fluoro-2-methoxy-1-nitrobenzene, is a potent inhibitor of the EGFR signaling pathway. In many non-small cell lung cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Osimertinib covalently binds to specific mutant forms of EGFR, including the T790M resistance mutation, thereby blocking these downstream signals.

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.



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EGFR signaling pathway and inhibition by Osimertinib.

## Safety and Handling

4-Fluoro-2-methoxy-1-nitrobenzene is considered a hazardous chemical. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

4-Fluoro-2-methoxy-1-nitrobenzene is a versatile and valuable chemical intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility in the production of targeted therapies like Osimertinib underscores its importance in modern drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:



[<https://www.benchchem.com/product/b157042#iupac-name-for-5-fluoro-2-nitroanisole>]

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